Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethyl group:
Furan ring formation: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The furan ring may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-AMINO-2-(FURAN-2-YL)PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-[(2-CHLOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14F4N2O4 |
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Molecular Weight |
374.29 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(furan-2-carbonylamino)propanoate |
InChI |
InChI=1S/C16H14F4N2O4/c1-2-25-14(24)15(16(18,19)20,21-11-7-4-3-6-10(11)17)22-13(23)12-8-5-9-26-12/h3-9,21H,2H2,1H3,(H,22,23) |
InChI Key |
SUHNJNKICLQXKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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